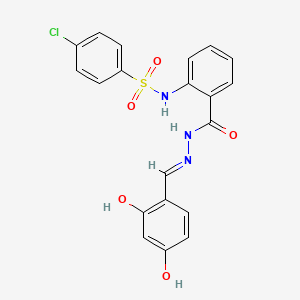
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a complex organic compound with the molecular formula C20H16ClN3O5S and a molecular weight of 445.885 g/mol . This compound is known for its unique structure, which includes a chlorinated benzene ring, a sulfonamide group, and a hydrazone linkage. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves several steps:
Formation of the hydrazone linkage: This step typically involves the reaction of 2,4-dihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Introduction of the sulfonamide group: The hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group.
Chemical Reactions Analysis
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.
Scientific Research Applications
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide can be compared with other similar compounds, such as:
4-CL-N-(2-((2-(3,4-Dimethoxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide: This compound has methoxy groups instead of hydroxy groups, which can affect its reactivity and biological activity.
4-CL-N-(2-((2-(2,4-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide: The presence of additional chlorine atoms can enhance its antimicrobial properties but may also increase its toxicity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
477733-66-7 |
|---|---|
Molecular Formula |
C20H16ClN3O5S |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClN3O5S/c21-14-6-9-16(10-7-14)30(28,29)24-18-4-2-1-3-17(18)20(27)23-22-12-13-5-8-15(25)11-19(13)26/h1-12,24-26H,(H,23,27)/b22-12+ |
InChI Key |
IIMLEFASKLWZNO-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)


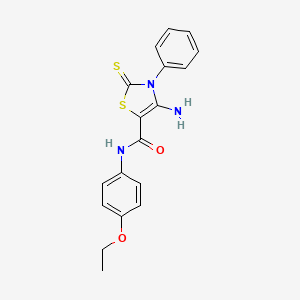
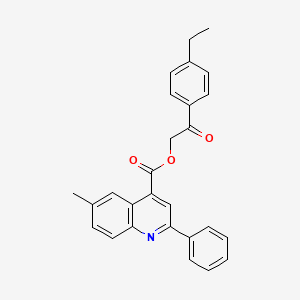
![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)
![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)
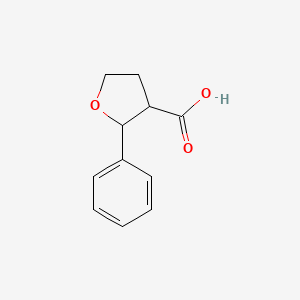

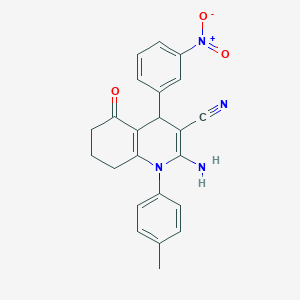
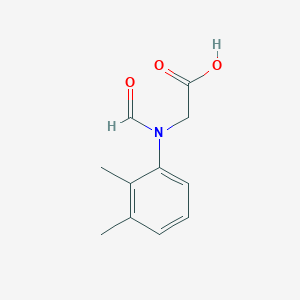

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12048933.png)
